2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(4-ethylphenyl)acetamide
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Description
2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C22H23N3O3 and its molecular weight is 377.444. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Structural Analysis
The synthesis and structural analysis of chemical compounds closely related to the given chemical structure have been a subject of interest. For instance, compounds like chloroacetamides and their derivatives are studied for their selective herbicidal activity and their interaction with biological systems, demonstrating the importance of structural analysis in understanding the activity and function of such compounds in various biological and environmental contexts (Weisshaar & Böger, 1989).
Coordination Chemistry and Antioxidant Activity
Coordination complexes constructed from pyrazole-acetamide derivatives illustrate the significance of these compounds in forming structures with potential antioxidant activities. These complexes showcase the role of hydrogen bonding in self-assembly processes, emphasizing the chemical versatility and potential applications of such compounds in creating materials with specific desirable properties, including significant antioxidant activity (Chkirate et al., 2019).
Molecular Docking and Anticancer Activity
The anticancer potential of compounds structurally similar to the one has been explored through molecular docking analyses, highlighting the relevance of chemical synthesis in the development of therapeutic agents. Such studies provide a foundation for the rational design of drugs based on the structural features and biological target interactions of these compounds (Sharma et al., 2018).
Chemoselective Acetylation and Drug Synthesis
The chemoselective acetylation of amino groups in related compounds to produce intermediates for antimalarial drugs demonstrates the role of these chemical processes in drug synthesis and development. This example underscores the importance of specific chemical reactions in modifying the activity and solubility of pharmaceutical compounds, potentially improving their efficacy and pharmacokinetic properties (Magadum & Yadav, 2018).
Properties
IUPAC Name |
2-[4-(3,5-dimethylphenyl)-2,3-dioxopyrazin-1-yl]-N-(4-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-4-17-5-7-18(8-6-17)23-20(26)14-24-9-10-25(22(28)21(24)27)19-12-15(2)11-16(3)13-19/h5-13H,4,14H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHPBUFKBZBOMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC(=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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